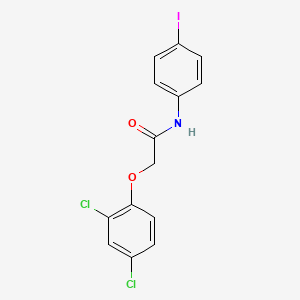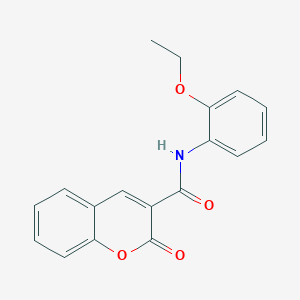![molecular formula C23H26ClNO4 B11692767 Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11692767.png)
Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is an organic compound with the molecular formula C22H24ClNO4 It is a complex molecule that features a cyclohexyl group, a chlorinated phenoxy group, and an acetamido benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This can be achieved by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The resulting phenoxyacetic acid is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with cyclohexanol in the presence of a suitable catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenoxy derivatives.
Scientific Research Applications
Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 4-[(2-tert-butylphenoxy)acetamido]benzoate
- Hexyl 4-[(4-chloro-2-methylphenoxy)acetamido]benzoate
- Butyl 4-[(4-methylphenoxy)acetamido]benzoate
Uniqueness
Cyclohexyl 4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]benzoate is unique due to the presence of the chlorinated phenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C23H26ClNO4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
cyclohexyl 4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H26ClNO4/c1-15-12-20(13-16(2)22(15)24)28-14-21(26)25-18-10-8-17(9-11-18)23(27)29-19-6-4-3-5-7-19/h8-13,19H,3-7,14H2,1-2H3,(H,25,26) |
InChI Key |
CUVBDVKYXFBFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


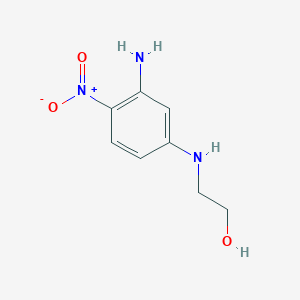
![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)


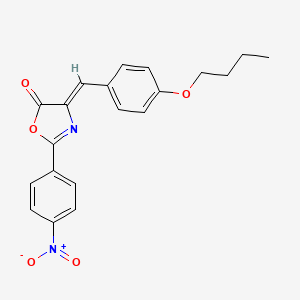
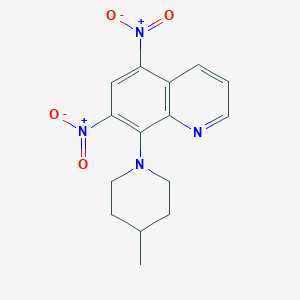
![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)
